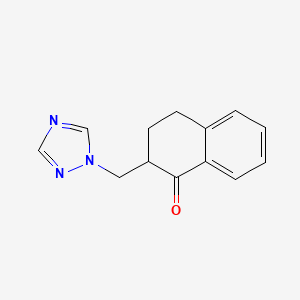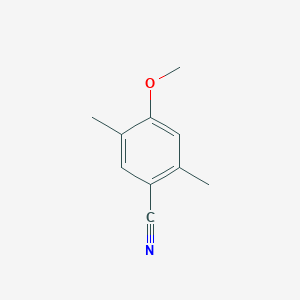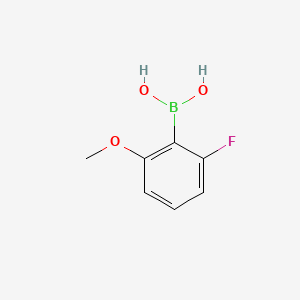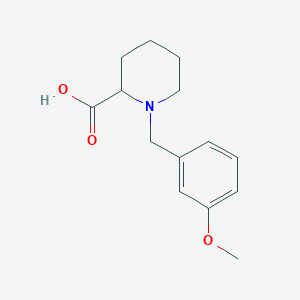![molecular formula C14H19NO4 B1307389 N-[(benzyloxy)carbonyl]-3-méthylvaline CAS No. 68222-59-3](/img/structure/B1307389.png)
N-[(benzyloxy)carbonyl]-3-méthylvaline
Vue d'ensemble
Description
N-[(benzyloxy)carbonyl]-3-methylvaline is a useful research compound. Its molecular formula is C14H19NO4 and its molecular weight is 265.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-[(benzyloxy)carbonyl]-3-methylvaline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[(benzyloxy)carbonyl]-3-methylvaline including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Développement de Matériaux Antibactériens
Des études récentes ont montré son application dans la création d'hydrogels à base d'acides aminés aux propriétés antibactériennes. Ces hydrogels peuvent être utilisés pour la cicatrisation des plaies et comme échafaudages en génie tissulaire en raison de leur biocompatibilité et de leur biodégradabilité .
Déprotection Chémosélective
Il est impliqué dans le développement de nouveaux protocoles pour la déprotection chémosélective des groupes N/O-benzyloxycarbonyl. Ce processus est important en chimie synthétique pour la préparation des amines et des phénols à partir de précurseurs protégés .
Recherche sur les Suppléments Ergogènes
En tant que dérivé d'acides aminés, il est étudié pour son potentiel en tant que supplément ergogène. Ces suppléments sont connus pour influencer la sécrétion hormonale, l'apport de carburant pendant l'exercice et les performances mentales, ce qui peut être bénéfique pour l'amélioration des performances sportives .
Dynamique Moléculaire et Auto-Assemblage
La capacité du composé à former des liaisons hydrogène et des interactions hydrophobes le rend approprié pour l'étude de la dynamique moléculaire et des processus d'auto-assemblage. Ceci est particulièrement pertinent dans le développement de nanomatériaux et la compréhension des aspects fondamentaux des interactions moléculaires .
Safety and Hazards
Mécanisme D'action
Target of Action
It’s known that this compound is used as a reactant in the preparation of diazabicycloheptyl amino acid derivatives .
Mode of Action
It’s known to be involved in the Suzuki–Miyaura (SM) cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction is known for its mild and functional group tolerant conditions .
Biochemical Pathways
Its involvement in the suzuki–miyaura cross-coupling reaction suggests it may play a role in the formation of carbon-carbon bonds, which are fundamental to many biochemical pathways .
Pharmacokinetics
Its predicted boiling point is 5872±450 °C and its predicted density is 1323±006 g/cm3 .
Result of Action
As a reactant in the preparation of diazabicycloheptyl amino acid derivatives, it likely contributes to the properties of these derivatives .
Action Environment
Its involvement in the suzuki–miyaura cross-coupling reaction, which is known for its mild and functional group tolerant conditions , suggests that it may be stable under a variety of environmental conditions.
Propriétés
IUPAC Name |
3,3-dimethyl-2-(phenylmethoxycarbonylamino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-14(2,3)11(12(16)17)15-13(18)19-9-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,15,18)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSVNKQLSGGKNKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90392148 | |
| Record name | 3,3-dimethyl-2-(phenylmethoxycarbonylamino)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90392148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68222-59-3 | |
| Record name | 3-Methyl-N-[(phenylmethoxy)carbonyl]valine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68222-59-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,3-dimethyl-2-(phenylmethoxycarbonylamino)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90392148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Valine, 3-methyl-N-[(phenylmethoxy)carbonyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(3-o-Tolyl-[1,2,4]oxadiazol-5-yl)-ethylamine](/img/structure/B1307309.png)
![1-(3-m-Tolyl-[1,2,4]oxadiazol-5-yl)-ethylamine](/img/structure/B1307310.png)
![3-Benzylsulfanyl-4-methyl-5-pyrrolidin-2-yl-4H-[1,2,4]triazole](/img/structure/B1307318.png)






![2-{[(E)-(2-nitrophenyl)methylidene]amino}-4,5-diphenyl-3-furonitrile](/img/structure/B1307344.png)



![(E)-1-(2-naphthyl)-3-[4-(trifluoromethoxy)anilino]-2-buten-1-one](/img/structure/B1307359.png)
